molecular formula C8H8ClNO2 B2798134 3-Chloro-4-methoxybenzenecarbaldehyde oxime CAS No. 861207-68-3

3-Chloro-4-methoxybenzenecarbaldehyde oxime

Cat. No.: B2798134
CAS No.: 861207-68-3
M. Wt: 185.61
InChI Key: HVLSMUKUKRFWAQ-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-methoxybenzenecarbaldehyde oxime is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is characterized by the presence of a chloro group, a methoxy group, and an oxime functional group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methoxybenzenecarbaldehyde oxime typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxybenzenecarbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-methoxybenzenecarbaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxybenzenecarbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions, which may influence its biological activity. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-methoxybenzenecarbaldehyde oxime is unique due to the presence of both the chloro and methoxy groups along with the oxime functional group. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(NE)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(5-10-11)4-7(8)9/h2-5,11H,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLSMUKUKRFWAQ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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